Kalimantacin A is derived from the bacterium Pseudomonas fluorescens, which is known for producing various bioactive natural products. The compound belongs to a family of hybrid polyketide-nonribosomal peptide-derived natural products. These compounds are characterized by their complex structures and significant biological activity, particularly as antibiotics. Kalimantacin A exhibits potent selective activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development in clinical settings .
The total synthesis of Kalimantacin A was first reported in 2020 by a team led by Jonathan A. Davies. The synthetic route involved a convergent strategy where three distinct fragments were synthesized and subsequently coupled using Sonogashira and amide coupling reactions.
The synthetic method was designed to be adaptable for creating analogues for structure-activity relationship studies.
The molecular structure of Kalimantacin A is complex and features multiple functional groups characteristic of polyketide-nonribosomal peptide hybrids. The compound's specific stereochemistry plays a critical role in its biological activity.
X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within Kalimantacin A, which is crucial for understanding its binding interactions with target proteins .
Kalimantacin A undergoes various chemical reactions that are essential for its biological activity and potential therapeutic applications.
The mechanism of action of Kalimantacin A primarily involves inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis pathway of peptidoglycan, a crucial component of bacterial cell walls.
Kalimantacin A exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Kalimantacin A holds promise for various scientific applications due to its antibiotic properties.
Kalimantacin A (C30H48N2O7), also identified as batumin, was first isolated in 1996 from the fermentation broth of Alcaligenes sp. YL-02632S found in Indonesian soil samples [2] [8]. Independent rediscovery occurred in 2010 from Pseudomonas fluorescens BCCM_ID9359, revealing identical structures and confirming kalimantacin A and batumin as the same compound [1] [10]. The producing strain Alcaligenes sp. YL-02632S is a Gram-negative bacterium characterized by rigorous taxonomic studies, while P. fluorescens employs a 62 kb hybrid gene cluster (designated bat) for biosynthesis [1] [6]. This cluster comprises 16 open reading frames (ORFs) encoding a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line, alongside trans-acting tailoring enzymes [1].
Table 1: Biosynthetic Gene Cluster Components of Kalimantacin A
Gene | Function | Domain Organization |
---|---|---|
batA | Hybrid PKS-NRPS module | KS-AT-KR-ACP-C-A-PCP |
batF | Ketosynthase | KS0 domain |
batK | Trans-enoyl reductase | ER domain |
batL | Thioesterase | TE domain |
batP | Acyl carrier protein | ACP domains |
Genomic analysis confirms the bat cluster's evolutionary conservation across Pseudomonas and Alcaligenes, explaining the compound's dual taxonomic origins [6] [10]. Biosynthesis initiates with a glycine incorporation via NRPS, followed by iterative polyketide chain elongation using malonyl-CoA extender units [6] [7].
Kalimantacin A demonstrates exceptional narrow-spectrum activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci. Its minimum inhibitory concentration (MIC) of 0.05 μg/mL surpasses many clinically used antibiotics [1] [3]. Crucially, no cross-resistance occurs in strains resistant to β-lactams, fluoroquinolones, or glycopeptides, highlighting its novel mechanism [1].
The primary target is the bacterial enoyl-acyl carrier protein reductase (FabI), essential for fatty acid biosynthesis. Kalimantacin A irreversibly inhibits FabI, depleting cellular phospholipids and halting membrane biogenesis [1] [6]. This mechanism is particularly effective against Staphylococcus, which cannot bypass FASII inhibition using exogenous fatty acids due to its requirement for branched-chain fatty acids absent in host environments [5].
Table 2: Antimicrobial Activity Spectrum of Kalimantacin A
Bacterial Strain | MIC (μg/mL) | Resistance Profile |
---|---|---|
Staphylococcus aureus (MRSA) | 0.05 | Multidrug-resistant |
Staphylococcus epidermidis | 0.05 | Methicillin-resistant |
Escherichia coli | >100 | Not applicable |
Pseudomonas aeruginosa | >100 | Not applicable |
Self-resistance in the producing organism involves an inactive biosynthetic intermediate oxidized to active kalimantacin A upon export, preventing self-toxicity [1]. This precision targeting positions kalimantacin A as a therapeutic candidate for recalcitrant staphylococcal infections.
Kalimantacin A is a complex hybrid natural product integrating polyketide and nonribosomal peptide structural motifs. Its linear 22-carbon backbone features five stereocenters, conjugated trienes, a carbamoyl group, and a C17 ketone [4] [10]. Absolute stereochemistry was resolved as 5R, 15S, 19R, 26R, 27R through degradation studies, bioinformatics, and nuclear magnetic resonance spectroscopy [10]. The molecular architecture comprises:
Biosynthesis relies on a trans-acyltransferase (AT) PKS system, where discrete AT enzymes shuttle extender units to modular PKS proteins. The assembly line includes:
Protein interaction mapping via yeast two-hybrid analysis revealed 28 interactions within the assembly line, including dimerization of ketosynthase domains and specific binding of BatK to carrier proteins in modules 8 and 10 [6]. These interactions ensure efficient channeling of intermediates.
Critical structure-activity relationships include:
Engineering Potential: Modular architecture and elucidated stereochemistry enable rational redesign of analogs. For example, modifying the glycine moiety or saturation pattern could expand activity spectra while retaining efficacy against resistant strains [1] [7].
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